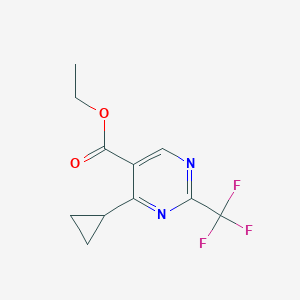

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester

Descripción

Stereochemical Features:

- The pyrimidine ring is planar due to aromatic π-electron delocalization.

- The cyclopropyl group adopts a non-planar geometry , introducing steric hindrance near position 4.

- The molecule lacks chiral centers, as all substituents are symmetrically arranged or part of non-stereogenic groups.

| Structural Feature | Impact on Geometry |

|---|---|

| Pyrimidine core | Planar, sp²-hybridized atoms |

| Cyclopropyl substituent | Non-planar, strained ring |

| Trifluoromethyl group | Tetrahedral geometry, electron-withdrawing |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) :

Infrared (IR) Spectroscopy :

Propiedades

IUPAC Name |

ethyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c1-2-18-9(17)7-5-15-10(11(12,13)14)16-8(7)6-3-4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPVTQRVSPFCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C2CC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

- 4-Methylpyrimidine derivatives serve as common precursors.

- Trifluoroacetamidine is a critical intermediate for introducing the trifluoromethyl group.

- Cyclopropyl-substituted pyrimidines are prepared via coupling or substitution reactions.

Synthetic Route Highlights

A patented method (CN106187911A) outlines a multi-step synthesis involving:

-

- React ethyl pyruvate with dimethylformamide dimethyl acetal in dimethylformamide (DMF) at room temperature to form an intermediate 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester.

- Conditions: Stirring for 12 hours at 25°C, followed by vacuum distillation at 45°C to isolate the product with ~62% yield.

Preparation of Trifluoroacetamidine

- Treat trifluoroacetamide with phosphorus pentoxide at elevated temperatures (100–150°C) for 24 hours.

- Gaseous byproducts are absorbed in liquefied ammonia cooled below -40°C.

- The resulting colorless oil is isolated by distillation with an 84% yield.

Pyrimidine Ring Construction and Functionalization

- The intermediate compounds are reacted under heating (80–120°C) in solvents such as ethanol, tetrahydrofuran (oxolane), or N,N-dimethylformamide for 2–24 hours.

- Acid addition salts (e.g., hydrobromic acid, hydrochloric acid) and dehydrating agents (phosphorus pentoxide, polyphosphoric acid, sulfuric acid) are used to facilitate ring closure and functional group transformations.

Esterification and Final Functional Group Installation

- The carboxylic acid group at position 5 is esterified to the ethyl ester using standard esterification protocols, often involving acidic catalysts and ethanol as solvent.

Alternative Oxidation Methods for Key Intermediates

- Oxidation of 4-methylpyrimidine derivatives to the corresponding carboxylic acids is a critical step.

- Common oxidants include potassium permanganate and selenium dioxide; however, selenium dioxide is toxic and less suitable for scale-up.

- Potassium permanganate is preferred but may suffer from low oxidation-hydrogenation ratios, requiring optimization.

Catalytic Hydrogenation and Chlorination Steps

- Some methods involve chlorination using oxalyl chloride and catalytic hydrogenation with Pd/C.

- These steps are complex and pose safety risks, limiting their scalability.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Condensation | Ethyl pyruvate + DMF dimethyl acetal in DMF | 25 | 12 | 62 | Vacuum distillation post-reaction |

| 2 | Amidination | Trifluoroacetamide + P2O5 | 100–150 | 24 | 84 | Gas absorption in liquefied ammonia |

| 3 | Ring closure & functionalization | Heating with acid salts and dehydrants in ethanol/DMF | 80–120 | 2–24 | Not specified | Solvent mixture optimization |

| 4 | Esterification | Acid catalysis in ethanol | Reflux | Several | High | Standard esterification conditions |

Research Findings and Practical Considerations

- The patented synthesis emphasizes controllability and scalability , addressing previous challenges in producing trifluoromethyl pyrimidine derivatives.

- Avoidance of highly toxic reagents like selenium dioxide and complex catalytic hydrogenation steps improves safety and feasibility for industrial production.

- The use of phosphorus pentoxide and polyphosphoric acid as dehydrants enhances reaction efficiency in ring closure and esterification steps.

- Solvent choice (ethanol, DMF, oxolane) significantly affects reaction rates and yields, with mixed solvents often providing better outcomes.

Summary Table of Key Preparation Features

| Feature | Description |

|---|---|

| Core synthetic strategy | Multi-step synthesis involving condensation, amidination, ring closure, and esterification |

| Key intermediates | 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester, trifluoroacetamidine |

| Critical reagents | Ethyl pyruvate, dimethylformamide dimethyl acetal, phosphorus pentoxide, acid salts |

| Reaction conditions | Mild to moderate heating (25–150°C), solvent mixtures, acid catalysis |

| Yield considerations | Moderate to high yields (62–84%) in key steps, optimization needed for scale-up |

| Safety and scalability | Avoidance of toxic oxidants and complex catalytic steps enhances industrial applicability |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds, including 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester, exhibit potent anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cancer progression.

- Inhibition of Kinase Activity : The compound has been noted for its ability to inhibit FLT3 kinase activity, which is crucial for the proliferation of certain leukemia cells. The IC50 value for this inhibition was found to be significantly lower than that of related compounds, indicating enhanced potency .

- Mechanism of Action : Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of FLT3, forming multiple hydrogen bonds with critical residues. This interaction is essential for blocking the kinase's activity and subsequently inducing apoptosis in cancer cells .

Neuropharmacology

The compound's potential in neuropharmacology has also been investigated. It has been associated with the modulation of calcium-dependent signaling pathways, which are vital for neuronal function.

- Calcium Signaling Modulation : Research indicates that pyrimidine derivatives can influence calcium/calmodulin-dependent protein kinase pathways, which play a critical role in neuronal signaling and may impact cognitive functions .

Synthesis Techniques

The synthesis of 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester involves several steps that utilize modern organic chemistry techniques:

- Ultrasound-Assisted Synthesis : Recent advancements have shown that ultrasound irradiation can enhance the efficiency of synthesizing pyrimidine derivatives by promoting cyclocondensation reactions under milder conditions .

Case Study 1: Anticancer Efficacy

A study involving a series of pyrimidine derivatives, including 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester, demonstrated significant cytotoxic effects against various cancer cell lines. The compound was particularly effective against MV4-11 cells, with in vivo studies confirming its ability to inhibit tumor growth without significant toxicity .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of pyrimidine derivatives, revealing that compounds similar to 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester could reduce neuronal apoptosis in models of neurodegeneration. This suggests potential applications in treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism by which 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting enzymes or modulating receptor activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity to its targets.

Comparación Con Compuestos Similares

Analytical and Purity Data

Industrial and Research Relevance

- Fluorinated pyrimidines are prioritized in drug discovery for their bioavailability and target selectivity. For example, the pyridinyl-CF₃ analog is a candidate for kinase inhibition, while the difluoromethyl-phenyl variant is explored in anti-inflammatory agents.

- The target compound’s cyclopropyl group may offer advantages in agrochemicals, where steric protection against hydrolysis is critical .

Actividad Biológica

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (CAS Number: 887409-11-2) is a compound of increasing interest in both agrochemistry and pharmaceutical chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₁F₃N₂O₂

- Molecular Weight : 260.21 g/mol

- Structural Features :

- Pyrimidine ring

- Cyclopropyl group

- Trifluoromethyl group

- Ethyl ester functional group

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are advantageous for drug development and agrochemical applications .

Biological Activity Overview

Research indicates that 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester exhibits various biological activities, particularly as an antimicrobial agent and a lead compound in drug discovery. The following sections detail specific activities and interactions.

Antimicrobial Activity

Studies have explored the compound's potential as an antimicrobial agent. The presence of the trifluoromethyl group contributes to its activity against various pathogens. For instance, in vitro assays demonstrated its effectiveness against certain bacterial strains, with observed minimum inhibitory concentrations (MIC) that suggest promising antimicrobial properties .

Enzyme Interaction Studies

Interaction studies have focused on the compound's binding affinities with various biological targets, particularly enzymes involved in metabolic processes. Notably, molecular docking studies have shown that the trifluoromethyl group forms significant interactions with enzyme residues, enhancing its inhibitory effects on targets such as cyclooxygenase (COX) and lipoxygenases (LOX) .

| Enzyme Target | Inhibition Type | IC50 Values |

|---|---|---|

| COX-2 | Moderate | 10.4 μM |

| LOX-5 | Moderate | 9.9 μM |

| LOX-15 | Moderate | 15.6 μM |

These values indicate the compound's potential in modulating inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Cytotoxicity Studies

Research has also evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated moderate cytotoxicity against breast cancer MCF-7 cells, suggesting its potential as a chemotherapeutic agent .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of several derivatives of pyrimidine compounds, including 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester. Results showed that this compound exhibited significant activity against Gram-positive bacteria, highlighting its potential for developing new antibiotics. -

Case Study on Enzyme Inhibition :

In a comparative study of various pyrimidine derivatives, this compound was found to inhibit COX-2 activity effectively. The study utilized both in vitro assays and molecular docking simulations to confirm binding interactions, providing insights into its mechanism of action.

Q & A

Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Tools :

- DFT Calculations : Gaussian or ORCA software to map electrostatic potential surfaces (EPS) and Fukui indices.

- Molecular Dynamics : Simulate solvation effects (e.g., ethanol vs. DMF) on reaction pathways .

- Application : Predict preferential attack at C5 over C2 due to higher Fukui f⁻ values (0.12 vs. 0.08) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.